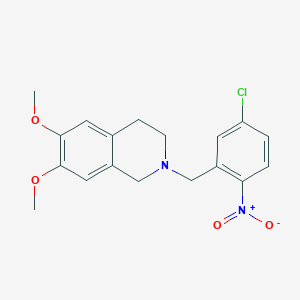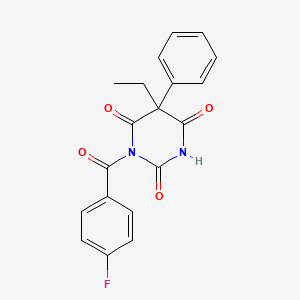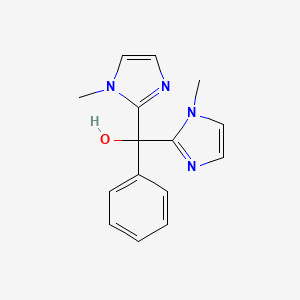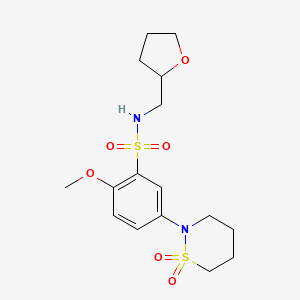
1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one, also known as Br-MPEP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. Br-MPEP is an allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5), which is involved in various physiological processes, including learning and memory, anxiety, and addiction.
Mecanismo De Acción
1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one acts as a negative allosteric modulator of mGluR5, which is a G protein-coupled receptor that is widely expressed in the brain. mGluR5 activation leads to the activation of various intracellular signaling pathways, including the phospholipase C (PLC) pathway, which can lead to the release of intracellular calcium and the activation of protein kinase C (PKC). 1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one binds to a site on mGluR5 that is distinct from the glutamate binding site, and this binding leads to a decrease in mGluR5 activity, which in turn leads to a decrease in intracellular calcium and PKC activation.
Biochemical and Physiological Effects:
1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to decrease anxiety-like behavior in the elevated plus maze and the light-dark box tests. 1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one has also been shown to decrease immobility time in the forced swim test and the tail suspension test, which are commonly used tests for antidepressant activity. Furthermore, 1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one has been shown to improve cognitive function and memory in various tests, including the Morris water maze and the novel object recognition test. 1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one has also been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one in lab experiments is that it is a selective allosteric modulator of mGluR5, which allows for the specific modulation of mGluR5 activity without affecting other glutamate receptors. This specificity can be useful in studying the role of mGluR5 in various physiological and pathological processes. However, one of the limitations of using 1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one is that it has a relatively short half-life in vivo, which can make it difficult to maintain a consistent level of mGluR5 modulation over time. Furthermore, 1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one has poor solubility in water, which can limit its use in certain experimental settings.
Direcciones Futuras
There are several future research directions for 1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one. One area of interest is the role of mGluR5 in neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. 1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one has been shown to improve cognitive function and memory in animal models of Alzheimer's disease, and further research is needed to determine whether it could be a potential therapeutic agent for this disease. Another area of interest is the role of mGluR5 in addiction, as 1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction. Further research is needed to determine whether it could be a potential treatment for addiction in humans. Finally, there is a need for the development of more potent and selective allosteric modulators of mGluR5, which could lead to the development of more effective therapeutic agents for various neurological and psychiatric disorders.
Métodos De Síntesis
1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one can be synthesized through a multi-step process, starting from 4-bromobenzaldehyde and 4-morpholineethanol. The first step involves the conversion of 4-bromobenzaldehyde to 4-bromo-4'-methoxychalcone through a Claisen-Schmidt condensation reaction with 4-methoxybenzaldehyde. The second step involves the reduction of 4-bromo-4'-methoxychalcone to 4-bromo-4'-methoxychalcone alcohol using sodium borohydride. The final step involves the conversion of 4-bromo-4'-methoxychalcone alcohol to 1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one through a Wittig reaction with triphenylphosphine and methyl vinyl ketone.
Aplicaciones Científicas De Investigación
1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to have anxiolytic, antidepressant, and antipsychotic effects in animal models. 1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. Furthermore, 1-(4-bromophenyl)-3-(4-morpholinyl)-2-buten-1-one has been investigated as a potential treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of cocaine and alcohol addiction.
Propiedades
IUPAC Name |
(E)-1-(4-bromophenyl)-3-morpholin-4-ylbut-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-11(16-6-8-18-9-7-16)10-14(17)12-2-4-13(15)5-3-12/h2-5,10H,6-9H2,1H3/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJTUDICOUNYLFX-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C1=CC=C(C=C1)Br)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C(=O)C1=CC=C(C=C1)Br)/N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(1,3-benzodioxol-5-yl)-2,2-dimethyl-2,3,5,6-tetrahydrobenzo[a]phenanthridin-4(1H)-one](/img/structure/B4979785.png)
![4-chloro-N-(5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-3-ethyl-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4979790.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-chlorophenyl]-2-methoxy-3-methylbenzamide](/img/structure/B4979804.png)
![1-{4-[(4-chlorophenyl)thio]butoxy}-3-methoxybenzene](/img/structure/B4979810.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[2-methyl-4-(1-pyrrolidinylsulfonyl)phenoxy]acetamide](/img/structure/B4979814.png)
![N~2~-1,3-benzodioxol-5-yl-N~2~-(methylsulfonyl)-N~1~-[2-(phenylthio)ethyl]glycinamide](/img/structure/B4979818.png)
![1-acetyl-17-(4-fluorophenyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B4979826.png)
![3-[({4-chloro-3-[(phenylacetyl)amino]phenyl}amino)carbonyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B4979841.png)


![4-{[3-(2,4-dichlorophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl acetate](/img/structure/B4979875.png)

![N-(2,5-dimethoxyphenyl)-2-[(6-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4979885.png)